2-Hydroxy-5-methyl-3-sulfobenzoic acid
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Overview
Description
2-Hydroxy-5-methyl-3-sulfobenzoic acid is an organic compound with the molecular formula C8H8O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and its role as an organocatalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-3-sulfobenzoic acid typically involves the sulfonation of 2-Hydroxy-5-methylbenzoic acid The reaction is carried out using sulfuric acid or oleum as the sulfonating agent
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.
Reduction: Formation of sulfonate or sulfinate derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-Hydroxy-5-methyl-3-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an organocatalyst in multicomponent reactions, facilitating the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to active sites, leading to inhibition or activation of specific biochemical pathways. The compound’s unique structure allows it to participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but lacks the methyl group.
2-Hydroxybenzoic-5-sulfonic acid: Another derivative with a different substitution pattern.
Salicylic acid, 5-sulfo-: Similar sulfonic acid group but different overall structure.
Uniqueness
2-Hydroxy-5-methyl-3-sulfobenzoic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of functional groups makes it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
41481-18-9 |
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Molecular Formula |
C8H8O6S |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-3-sulfobenzoic acid |
InChI |
InChI=1S/C8H8O6S/c1-4-2-5(8(10)11)7(9)6(3-4)15(12,13)14/h2-3,9H,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
WINTTYXOTQATTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
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